4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloro group, a pyrazolyl group, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrazolyl group can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Oxidized pyrazolyl derivatives.
Reduction: Reduced amine derivatives.
Scientific Research Applications
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-3-(4-morpholinylsulfonyl)benzamide
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
4-chloro-N-(1-methyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Properties
Molecular Formula |
C7H7ClN6 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
4-chloro-N-(1-methylpyrazol-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H7ClN6/c1-14-3-2-5(13-14)11-7-10-4-9-6(8)12-7/h2-4H,1H3,(H,9,10,11,12,13) |
InChI Key |
XUZPISJJYDZYNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2=NC(=NC=N2)Cl |
Origin of Product |
United States |
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